molecular formula C10H14N2O2 B1452704 2-Amino-n-methoxy-n,3-dimethylbenzamide CAS No. 886574-89-6

2-Amino-n-methoxy-n,3-dimethylbenzamide

Cat. No. B1452704
CAS RN: 886574-89-6
M. Wt: 194.23 g/mol
InChI Key: CPJXSPMKNKFDQJ-UHFFFAOYSA-N
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Description

“2-Amino-n-methoxy-n,3-dimethylbenzamide” is a chemical compound with the molecular formula C10H14N2O2 . It is used for research purposes .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of 2-amino-3-methylbenzoic acid and N,O-dimethylhydroxylamine hydrochloride in dichloromethane at 20℃ for 24 hours . The reaction mixture is then treated with triethylamine, benzotriazol-1-ol, and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is not provided . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

AMDMB is used in a variety of scientific research applications, including drug synthesis, chemical synthesis, and biochemistry. It is used as a reagent in the synthesis of various drugs, including antibiotics, antifungal agents, and anti-cancer agents. In addition, AMDMB is used as a reagent in the synthesis of other organic compounds, such as amines, amides, and esters. AMDMB is also used in biochemistry for the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins.

Mechanism of Action

Target of Action

The primary targets of 2-Amino-n-methoxy-n,3-dimethylbenzamide are currently unknown

Biochemical Pathways

Without specific information on the target of this compound, it’s challenging to determine the exact biochemical pathways it affects . Once the targets are identified, it will be possible to understand how this compound influences various biochemical pathways and their downstream effects.

Pharmacokinetics

It has a molecular weight of 164.2, a density of 1.106±0.06 g/cm3, and a melting point of 115-117 °C . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Advantages and Limitations for Lab Experiments

The main advantage of using AMDMB in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and use in laboratory experiments. However, there are some limitations to using AMDMB in laboratory experiments. For example, it has a low solubility in water, making it difficult to use in aqueous solutions. In addition, AMDMB is not very stable and can decompose when exposed to air or light.

Future Directions

Future research on AMDMB could focus on the development of new synthesis methods, as well as the development of new applications for AMDMB in drug synthesis, chemical synthesis, and biochemistry. Additionally, further research could focus on the mechanism of action of AMDMB, as well as its biochemical and physiological effects. Finally, research could be conducted to explore the potential of AMDMB as an inhibitor of certain enzymes and metabolic pathways.

Safety and Hazards

The safety information of “2-Amino-n-methoxy-n,3-dimethylbenzamide” is not provided in the search results .

Biochemical Analysis

Biochemical Properties

2-Amino-n-methoxy-n,3-dimethylbenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as phosphodiesterases, which are involved in the regulation of intracellular levels of cyclic nucleotides . The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in cellular signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the phosphorylation of key signaling proteins, thereby altering the downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biochemical properties. These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution mechanisms are essential for determining the compound’s bioavailability and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.

properties

IUPAC Name

2-amino-N-methoxy-N,3-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-5-4-6-8(9(7)11)10(13)12(2)14-3/h4-6H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJXSPMKNKFDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N(C)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 1 L round-bottomed flask was added 2-amino-3-methylbenzoic acid (11.2 g, 74.1 mmol), N,O-dimethylhydroxylamine hydrochloride (14.45 g, 148 mmol) in CH2Cl2 (500 mL) to give a pale brown suspension. The reaction mixture was treated with Et3N (35 mL) to give a light brown/red solution. The solution was treated with HOBT (11.35 g, 74.1 mmol) and EDC (14.20 g, 74.1 mmol) and stirred at room temperature for 24 hours. The mixture was then washed with 10% LiCl aq acidified with 1N HCl. The organic layer was washed successively with 10% aqueous LiCl and aqueous NaHCO3. The organic layer was decolorized with charcoal, filtered and the filtrate dried over MgSO4. The mixture was filtered and concentrated to give 13.22 g (92% yield) of 2-amino-N-methoxy-N,3-dimethylbenzamide as an oil. MS(ES):m/z=195.1 [M+H+]; HPLC: RT=1.118 min. (H2O/MeOH with TFA, CHROMOLITH® ODS S5 4.6×50 mm, gradient=4 min, wavelength=220 nm); 1H NMR (500 MHz, chloroform-d) δ 7.22 (dd, J=7.8, 0.8 Hz, 1H), 7.12-7.06 (m, 1H), 6.63 (t, J=7.5 Hz, 1H), 4.63 (br. s., 2H), 3.61 (s, 3H), 3.34 (s, 3H), 2.17 (s, 3H). This was used without further purification in next reaction.
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
14.45 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
11.35 g
Type
reactant
Reaction Step Two
Name
Quantity
14.2 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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